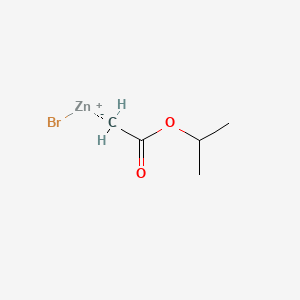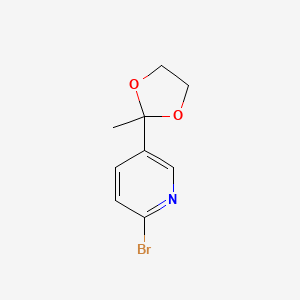
2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether (hereafter referred to as 2-IPO-ZnBr) is an organometallic compound used in a wide range of scientific research applications. It is a colorless, non-volatile, and thermally stable compound that is soluble in many organic solvents. It has been used in organic synthesis, catalysis, and biochemistry, and has been studied for its potential in drug delivery, gene therapy, and other biomedical applications. In
Scientific Research Applications
2-IPO-ZnBr has a wide range of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of various compounds, including chiral compounds, polymers, and heterocycles. It has also been used in catalysis, particularly in the synthesis of organometallic compounds. In biochemistry, it has been used as a reagent for the synthesis of peptides and proteins, as well as for the synthesis of DNA and RNA.
Mechanism of Action
2-IPO-ZnBr is an organometallic compound, meaning that it contains both a metal and a carbon-containing group. The metal is zinc, and the carbon-containing group is an isopropoxy group. The zinc atom acts as a Lewis acid, and the isopropoxy group acts as a Lewis base. This allows the compound to act as a nucleophile, meaning that it can react with other molecules to form new bonds.
Biochemical and Physiological Effects
2-IPO-ZnBr has been studied for its potential in drug delivery, gene therapy, and other biomedical applications. It has been shown to be capable of crossing cell membranes and entering cells, where it can bind to DNA and RNA and act as a messenger molecule. It has also been shown to be capable of transporting small molecules, such as drugs, into cells, where they can be used for therapeutic purposes.
Advantages and Limitations for Lab Experiments
2-IPO-ZnBr has several advantages for use in laboratory experiments. It is a stable compound that is soluble in many organic solvents, and it is relatively inexpensive to synthesize. It is also relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, it is not suitable for use in aqueous solutions, as it is not soluble in water.
Future Directions
2-IPO-ZnBr has potential for a variety of future applications. It could be used in drug delivery systems to target specific cells or tissues in the body, or it could be used in gene therapy to deliver therapeutic genes to cells. It could also be used to synthesize new compounds with improved properties, such as increased solubility or increased stability. Additionally, it could be used to synthesize new materials with improved properties, such as increased strength or increased electrical conductivity. Finally, it could be used in the development of new catalysts for the synthesis of organic compounds.
Synthesis Methods
2-IPO-ZnBr can be synthesized from the reaction of 2-isopropoxy-2-oxoethyl bromide (2-IPO-Br) with zinc metal in an ether solvent. The reaction is conducted at room temperature and yields a white solid product. The reaction can be represented as follows:
2-IPO-Br + Zn → 2-IPO-ZnBr
The product is then isolated by filtration and washed with ether.
properties
IUPAC Name |
bromozinc(1+);propan-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)7-5(3)6;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRPRRZGZWLXHD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in Ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)




![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)
